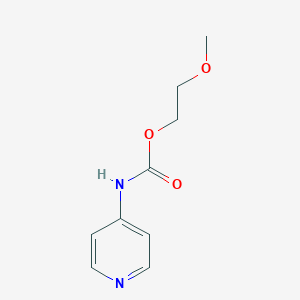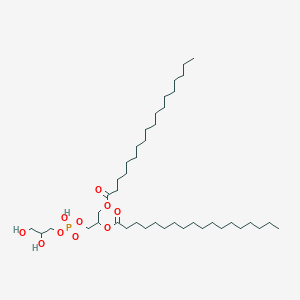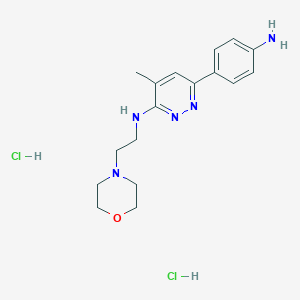
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate is a chemical compound that has significant importance in scientific research. It is commonly known as MPA or Metapramine. This chemical compound has been widely used in various fields of research, including pharmacology, biochemistry, and physiology. The purpose of
作用機序
The mechanism of action of MPA is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and anxiety. MPA also acts as an antagonist at the alpha-1 adrenergic receptor, which is involved in the regulation of blood pressure.
生化学的および生理学的効果
MPA has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are associated with an improvement in mood and a reduction in anxiety. MPA has also been found to reduce the levels of cortisol, which is a hormone that is associated with stress.
実験室実験の利点と制限
One of the main advantages of using MPA in lab experiments is its well-established pharmacological properties. It has been extensively studied and its effects are well documented. However, one of the limitations of using MPA is that it can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of MPA in scientific research. One potential area of research is the development of new antidepressant and anxiolytic drugs based on the structure of MPA. Another potential area of research is the development of new drugs that target the alpha-1 adrenergic receptor. Additionally, MPA could be used as a tool to study the role of serotonin and norepinephrine in the regulation of mood and anxiety.
Conclusion:
In conclusion, 4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate, or MPA, is a chemical compound that has significant importance in scientific research. It has been widely used in various fields of research, including pharmacology, biochemistry, and physiology. MPA has antidepressant, anxiolytic, and anticonvulsant properties, making it a potential therapeutic agent for the treatment of depression, anxiety disorders, and epilepsy. The future directions for the use of MPA in scientific research include the development of new drugs based on its structure and the study of its role in the regulation of mood and anxiety.
合成法
The synthesis of MPA involves the reaction of 4-methyl-3-pyridazineamine with 4-aminobenzonitrile in the presence of morpholine. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization. The dihydrochloride salt of MPA is obtained by treating the free base with hydrochloric acid. The final product is obtained as a hydrate, which is a crystalline solid.
科学的研究の応用
MPA has been widely used in scientific research, particularly in the field of pharmacology. It has been found to have antidepressant and anxiolytic properties, making it a potential therapeutic agent for the treatment of depression and anxiety disorders. MPA has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
特性
CAS番号 |
118269-96-8 |
|---|---|
製品名 |
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate |
分子式 |
C17H25Cl2N5O |
分子量 |
386.3 g/mol |
IUPAC名 |
6-(4-aminophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H23N5O.2ClH/c1-13-12-16(14-2-4-15(18)5-3-14)20-21-17(13)19-6-7-22-8-10-23-11-9-22;;/h2-5,12H,6-11,18H2,1H3,(H,19,21);2*1H |
InChIキー |
GPVRKTZILCJOQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)N.Cl.Cl |
正規SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)N.Cl.Cl |
その他のCAS番号 |
118269-96-8 |
同義語 |
6-(4-aminophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



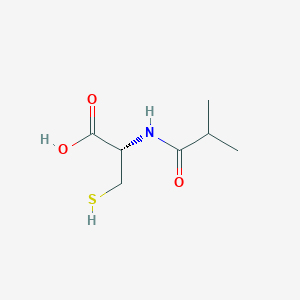
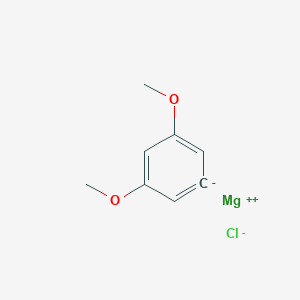
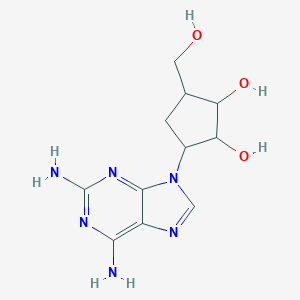
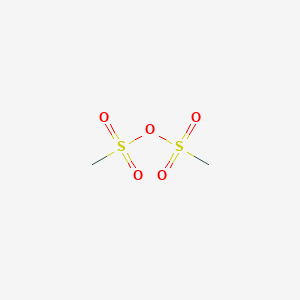
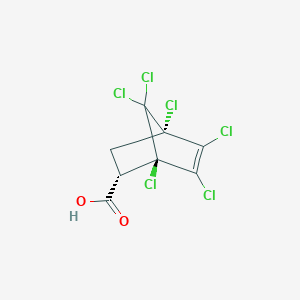

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
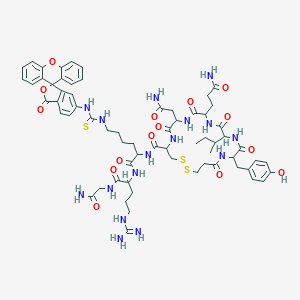
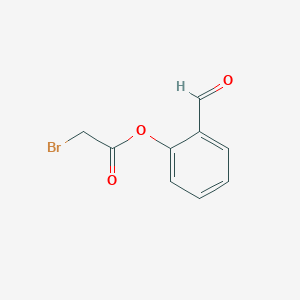
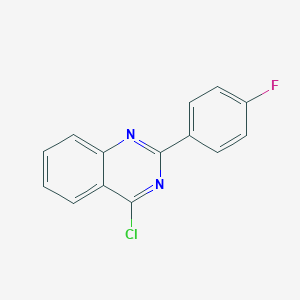
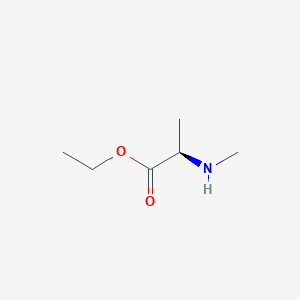
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
